molecular formula C20H33N3O4S B148318 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid CAS No. 139147-26-5

4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid

Cat. No.: B148318
CAS No.: 139147-26-5
M. Wt: 411.6 g/mol
InChI Key: YDMMNNOYPGHBEY-FYJGNVAPSA-N
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Description

192C86 is a synthetic compound known for its role as a selective prostaglandin D2 receptor agonist. It has been studied for its potential therapeutic applications, particularly in the treatment of glaucoma and cardiovascular diseases. The compound’s molecular formula is C20H33N3O4S, and it has a molecular weight of 411.564 g/mol .

Chemical Reactions Analysis

192C86 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in 192C86.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents.

Scientific Research Applications

192C86 has been extensively studied for its scientific research applications, including:

Mechanism of Action

192C86 exerts its effects by selectively binding to prostaglandin D2 receptors. This binding leads to the activation of specific signaling pathways, resulting in various physiological responses. For example, in the treatment of glaucoma, 192C86 reduces intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway . In cardiovascular applications, it inhibits platelet aggregation, thereby reducing the risk of thrombosis .

Comparison with Similar Compounds

192C86 is compared with other prostaglandin analogues such as:

Properties

CAS No.

139147-26-5

Molecular Formula

C20H33N3O4S

Molecular Weight

411.6 g/mol

IUPAC Name

4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid

InChI

InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+

InChI Key

YDMMNNOYPGHBEY-FYJGNVAPSA-N

SMILES

CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O

Isomeric SMILES

CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O

Canonical SMILES

CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O

Synonyms

(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one
192C86
4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid

Origin of Product

United States

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